molecular formula C19H21NO5 B14557884 Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate CAS No. 61659-03-8

Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate

Cat. No.: B14557884
CAS No.: 61659-03-8
M. Wt: 343.4 g/mol
InChI Key: GQTFVELCVPGWAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl methyl(6-phenoxypyridin-3-yl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and concentration of reagents can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters, amides, and ethers.

Scientific Research Applications

Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl methyl(6-phenoxypyridin-3-yl)propanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (diethyl malonate): A commonly used ester in organic synthesis.

    Ethyl acetoacetate: Another ester used in the synthesis of various organic compounds.

    Methyl phenylacetate: An ester with similar structural features.

Uniqueness

Diethyl methyl(6-phenoxypyridin-3-yl)propanedioate is unique due to the presence of the 6-phenoxypyridin-3-yl group, which imparts specific chemical and biological properties

Properties

CAS No.

61659-03-8

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

diethyl 2-methyl-2-(6-phenoxypyridin-3-yl)propanedioate

InChI

InChI=1S/C19H21NO5/c1-4-23-17(21)19(3,18(22)24-5-2)14-11-12-16(20-13-14)25-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3

InChI Key

GQTFVELCVPGWAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C1=CN=C(C=C1)OC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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